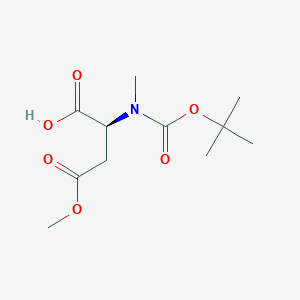
Boc-N-Me-Asp(OMe)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-Asp(OMe)-OH is a synthetic derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Asp(OMe)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process may include:
Protection of the amino group: The amino group of aspartic acid is protected using tert-butoxycarbonyl (Boc) group.
Methylation of the carboxyl group: The carboxyl group is esterified to form a methyl ester.
N-methylation: The nitrogen atom is methylated to form N-methyl aspartic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boc-N-Me-Asp(OMe)-OH can undergo oxidation reactions, particularly at the methylated nitrogen.
Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Acidic conditions such as trifluoroacetic acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of aspartic acid derivatives.
Substitution: Formation of deprotected amino acids.
Scientific Research Applications
Boc-N-Me-Asp(OMe)-OH is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein-protein interactions.
Medicine: Developing peptide-based drugs.
Industry: Manufacturing of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Boc-N-Me-Asp(OMe)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions during peptide bond formation. The methyl ester group protects the carboxyl group, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OMe)-OH: Similar but without the N-methylation.
Fmoc-N-Me-Asp(OMe)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-Asp(OH)-OH: Lacks the methyl ester group.
Uniqueness
Boc-N-Me-Asp(OMe)-OH is unique due to its combination of Boc protection, N-methylation, and methyl esterification, making it a versatile intermediate in peptide synthesis.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
YZLLENVINORKDG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid](/img/structure/B12283885.png)
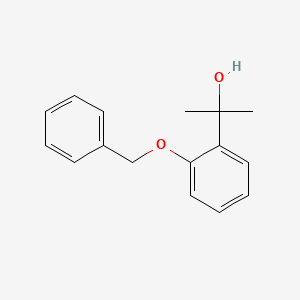

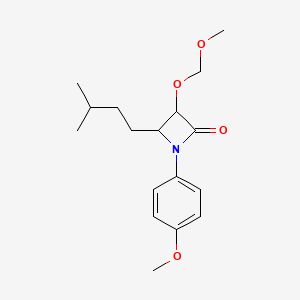
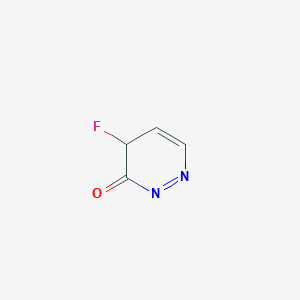
![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
![methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12283921.png)
![3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)
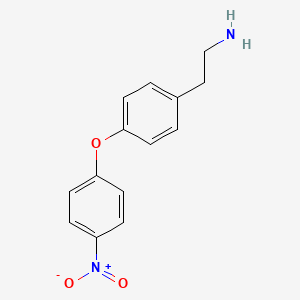
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

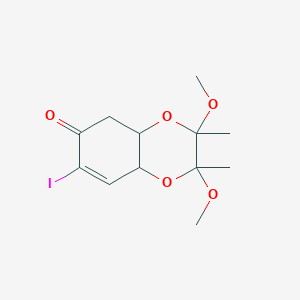
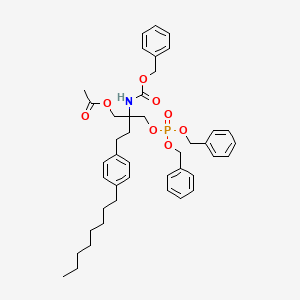
![Hydroxylamine,O-[(2-chloro-4-pyridinyl)methyl]-](/img/structure/B12283953.png)
